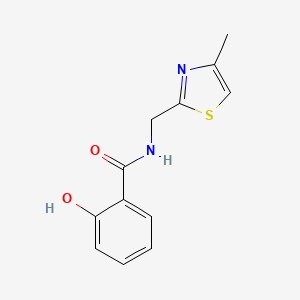![molecular formula C11H12BrN3O2S B14913893 3-{[2-(3-bromophenoxy)ethyl]sulfanyl}-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B14913893.png)
3-{[2-(3-bromophenoxy)ethyl]sulfanyl}-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-((2-(3-Bromophenoxy)ethyl)thio)-4-methyl-2,4-dihydro-3h-1,2,4-triazol-3-one is a complex organic compound with potential applications in various fields of scientific research. This compound features a triazolone core, which is known for its diverse chemical reactivity and biological activity. The presence of a bromophenoxy group and a thioether linkage further enhances its chemical versatility.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-((2-(3-Bromophenoxy)ethyl)thio)-4-methyl-2,4-dihydro-3h-1,2,4-triazol-3-one typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 3-bromophenol with 2-chloroethyl ethyl sulfide to form 2-(3-bromophenoxy)ethyl thioether. This intermediate is then reacted with 4-methyl-1,2,4-triazolone under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, reaction time, and the use of catalysts or solvents to facilitate the reaction. The scalability of the synthesis process is crucial for industrial applications.
Análisis De Reacciones Químicas
Types of Reactions
5-((2-(3-Bromophenoxy)ethyl)thio)-4-methyl-2,4-dihydro-3h-1,2,4-triazol-3-one can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The bromophenoxy group can be reduced to a phenoxy group using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom in the bromophenoxy group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, palladium-catalyzed coupling reactions.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Phenoxy derivatives.
Substitution: Amino or thiol-substituted derivatives.
Aplicaciones Científicas De Investigación
5-((2-(3-Bromophenoxy)ethyl)thio)-4-methyl-2,4-dihydro-3h-1,2,4-triazol-3-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 5-((2-(3-Bromophenoxy)ethyl)thio)-4-methyl-2,4-dihydro-3h-1,2,4-triazol-3-one involves its interaction with specific molecular targets. The bromophenoxy group may interact with biological receptors or enzymes, while the triazolone core can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
5-((2-(3-Bromophenoxy)ethyl)thio)-1,3,4-thiadiazol-2-amine: Similar structure with a thiadiazole core instead of a triazolone core.
2-((3-Bromophenoxy)methyl)-4-methyl-1,2,4-triazol-3-one: Similar structure with a different substitution pattern on the triazolone core.
Uniqueness
5-((2-(3-Bromophenoxy)ethyl)thio)-4-methyl-2,4-dihydro-3h-1,2,4-triazol-3-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both a bromophenoxy group and a thioether linkage in conjunction with the triazolone core makes it a versatile compound for various applications.
Propiedades
Fórmula molecular |
C11H12BrN3O2S |
|---|---|
Peso molecular |
330.20 g/mol |
Nombre IUPAC |
3-[2-(3-bromophenoxy)ethylsulfanyl]-4-methyl-1H-1,2,4-triazol-5-one |
InChI |
InChI=1S/C11H12BrN3O2S/c1-15-10(16)13-14-11(15)18-6-5-17-9-4-2-3-8(12)7-9/h2-4,7H,5-6H2,1H3,(H,13,16) |
Clave InChI |
VHVUEPPOHQLLKQ-UHFFFAOYSA-N |
SMILES canónico |
CN1C(=O)NN=C1SCCOC2=CC(=CC=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2-[(4-methylphenyl)sulfonyl]-N-phenylhydrazinecarbothioamide](/img/structure/B14913845.png)







![3,5-Diiodo-4-[(3-nitrobenzyl)oxy]benzaldehyde](/img/structure/B14913881.png)
